(2-Cyclopropylthiazol-4-yl)methanamine

Vue d'ensemble

Description

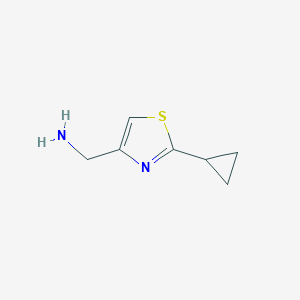

(2-Cyclopropylthiazol-4-yl)methanamine is a heterocyclic compound with the molecular formula C7H10N2S and a molecular weight of 154.23 g/mol . It is characterized by a thiazole ring substituted with a cyclopropyl group and a methanamine group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylthiazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with thioamide derivatives, followed by cyclization to form the thiazole ring . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production . The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Cyclopropylthiazol-4-yl)methanamine undergoes various chemical reactions, including:

Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides) . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives . These products can be further utilized in synthetic chemistry and pharmaceutical research .

Applications De Recherche Scientifique

(2-Cyclopropylthiazol-4-yl)methanamine has several scientific research applications:

Mécanisme D'action

The mechanism of action of (2-Cyclopropylthiazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions, influencing the activity of biological molecules . The methanamine group can form covalent bonds with nucleophilic sites on proteins, modulating their function . These interactions contribute to the compound’s biological effects and potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to (2-Cyclopropylthiazol-4-yl)methanamine include:

(2-Methylthiazol-4-yl)methanamine: Differing by a methyl group instead of a cyclopropyl group.

(2-Phenylthiazol-4-yl)methanamine: Featuring a phenyl group in place of the cyclopropyl group.

(2-Ethylthiazol-4-yl)methanamine: Substituted with an ethyl group instead of a cyclopropyl group.

Uniqueness

The uniqueness of this compound lies in its cyclopropyl substitution, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry .

Activité Biologique

(2-Cyclopropylthiazol-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and immunology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the molecular formula C₇H₈N₂S and features a thiazole ring, which is known for its ability to engage in diverse chemical interactions. The cyclopropyl group contributes to the compound's unique reactivity profile, influencing its biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Notably, it has been identified as an inhibitor of Bruton's tyrosine kinase (BTK), a crucial player in various signaling pathways associated with cancer and autoimmune diseases. Inhibition of BTK can lead to:

- Reduced proliferation of malignant cells

- Modulation of immune responses .

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. It has been studied for its ability to inhibit cell growth in various cancer cell lines through mechanisms that reinstate apoptosis by targeting survival proteins .

Anti-inflammatory Effects

Compounds with thiazole moieties often demonstrate anti-inflammatory effects. Preliminary studies suggest that this compound may also possess analgesic properties, making it a candidate for further investigation in inflammatory conditions .

Case Study 1: BTK Inhibition

A study highlighted the efficacy of this compound as a BTK inhibitor. The compound demonstrated significant inhibition of BTK activity in vitro, leading to decreased viability in chronic lymphocytic leukemia (CLL) cells. The study reported an IC₅₀ value indicating potent activity against CLL cell lines, suggesting its potential use in targeted therapies .

Case Study 2: Structure-Activity Relationship (SAR)

A series of derivatives based on the thiazole structure were synthesized to evaluate their anticancer properties. The SAR analysis indicated that modifications to the thiazole ring could enhance inhibitory activity against various kinases involved in cancer progression. This study underscores the importance of structural modifications in optimizing the biological activity of thiazole-containing compounds .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2-cyclopropyl-1,3-thiazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c8-3-6-4-10-7(9-6)5-1-2-5/h4-5H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTUAEIUVOUZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CS2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301294936 | |

| Record name | 2-Cyclopropyl-4-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083299-53-9 | |

| Record name | 2-Cyclopropyl-4-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083299-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-4-thiazolemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.